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Compound of Interest

Compound Name:
4-Chloro-2-methoxy-5-

nitropyridine

Cat. No.: B1488185 Get Quote

This guide serves as a comprehensive technical resource for researchers, chemists, and drug

development professionals on 4-Chloro-2-methoxy-5-nitropyridine. It delves into its

fundamental properties, provides a reasoned synthetic pathway, explores its reactivity and

applications, and outlines critical safety protocols.

Core Compound Identity and Properties
4-Chloro-2-methoxy-5-nitropyridine is a substituted pyridine derivative that serves as a

valuable building block in organic synthesis. Its trifunctional nature—possessing a reactive

chlorine atom, an electron-donating methoxy group, and an electron-withdrawing nitro group—

makes it a versatile intermediate for constructing more complex molecular architectures.

The presence of these functional groups on the pyridine ring, an electron-deficient aromatic

system, imparts distinct reactivity, particularly for nucleophilic aromatic substitution (SNAr)

reactions. This makes the compound a key intermediate in the synthesis of agrochemicals and

pharmaceuticals.[1]
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Property Value Source(s)

CAS Number 955395-98-9 [2][3]

Molecular Formula C₆H₅ClN₂O₃ [2]

Molecular Weight 188.57 g/mol [2]

Appearance
Yellow to light brown solid

(predicted)
[4]

Purity Typically ≥98% [2]

Storage 2-8°C, under inert gas [1]

Chemical Structure:

Caption: Chemical Structure of 4-Chloro-2-methoxy-5-nitropyridine.

Proposed Synthesis Pathway
While multiple synthetic routes may exist, a logical and robust pathway can be proposed based

on fundamental principles of heterocyclic chemistry. This multi-step synthesis is designed to

control regioselectivity, a common challenge in pyridine chemistry. The chosen pathway begins

with 2-hydroxypyridine, a readily available starting material.

2-Hydroxypyridine
Step 1: Nitration
(HNO₃, H₂SO₄)

2-Hydroxy-5-nitropyridine
Step 2: Chlorination

(POCl₃)
2-Chloro-5-nitropyridine

Step 3: Methoxylation
(NaOCH₃, CH₃OH)

2-Methoxy-5-nitropyridine
Step 4: Chlorination
(NCS, Acetic Acid)

4-Chloro-2-methoxy-
5-nitropyridine

Click to download full resolution via product page

Caption: Proposed multi-step synthesis workflow for 4-Chloro-2-methoxy-5-nitropyridine.

Step-by-Step Experimental Protocol (Proposed)
Step 1: Nitration of 2-Hydroxypyridine

Setup: To a flame-dried, three-necked flask equipped with a magnetic stirrer, dropping

funnel, and thermometer, add concentrated sulfuric acid. Cool the flask to 0°C in an ice bath.
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Addition: Slowly add 2-hydroxypyridine in portions, ensuring the temperature does not

exceed 10°C.

Nitration: Add a pre-cooled mixture of concentrated nitric acid and sulfuric acid dropwise via

the dropping funnel, maintaining the temperature below 10°C.

Reaction: After addition, allow the mixture to warm to room temperature and stir for several

hours until TLC indicates consumption of the starting material.

Work-up: Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated

sodium bicarbonate solution to precipitate the product, 2-hydroxy-5-nitropyridine. Filter, wash

with cold water, and dry.

Causality: Nitration occurs at the 5-position due to the directing effects of the hydroxyl group

and the pyridine nitrogen. The use of a strong acid medium is standard for nitrating deactivated

ring systems.

Step 2: Chlorination of 2-Hydroxy-5-nitropyridine

Setup: In a flask equipped with a reflux condenser, combine 2-hydroxy-5-nitropyridine and

phosphorus oxychloride (POCl₃).

Reaction: Heat the mixture to reflux and maintain for several hours. The hydroxyl group is

converted to a chloro group.

Work-up: After cooling, carefully quench the excess POCl₃ by slowly pouring the mixture

onto ice. Neutralize and extract the product, 2-chloro-5-nitropyridine, with an organic solvent

(e.g., ethyl acetate). Dry the organic layer and concentrate under reduced pressure.

Causality: POCl₃ is a standard and effective reagent for converting hydroxypyridines to

chloropyridines.

Step 3: Selective Methoxylation of 2-Chloro-5-nitropyridine

Setup: Dissolve 2-chloro-5-nitropyridine in anhydrous methanol in a round-bottom flask.
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Reaction: Add a solution of sodium methoxide in methanol. The chlorine at the C2 position is

highly activated by the adjacent ring nitrogen and the para-nitro group, making it susceptible

to nucleophilic substitution.

Monitoring: Stir the reaction at room temperature or with gentle heating, monitoring by TLC.

Work-up: Once complete, neutralize the reaction, remove the methanol under reduced

pressure, and perform an aqueous work-up to isolate 2-methoxy-5-nitropyridine.

Causality: The C2 position is the most electrophilic site on 2-chloro-5-nitropyridine, leading to

highly regioselective substitution by the methoxide nucleophile.

Step 4: Regioselective Chlorination of 2-Methoxy-5-nitropyridine

Setup: Dissolve 2-methoxy-5-nitropyridine in a suitable solvent like acetic acid.

Chlorination: Add N-Chlorosuccinimide (NCS) to the solution. The methoxy group is an

activating group that directs electrophilic substitution to the ortho and para positions. The C4

position is electronically favored for chlorination.

Reaction: Stir the mixture, possibly with gentle heating, until the reaction is complete.

Isolation: Perform an aqueous work-up and purification by column chromatography or

recrystallization to yield the final product, 4-Chloro-2-methoxy-5-nitropyridine.

Causality: This electrophilic chlorination targets the electron-rich C4 position, guided by the

activating effect of the C2-methoxy group.

Chemical Reactivity and Applications
The primary utility of 4-Chloro-2-methoxy-5-nitropyridine lies in its capacity for further

functionalization, making it a strategic intermediate in multi-step syntheses.[1]

Nucleophilic Aromatic Substitution (SNAr)
The chlorine atom at the C4 position is activated for SNAr by the electron-withdrawing nitro

group at C5 and the ring nitrogen. This allows for the displacement of the chloride with a wide

range of nucleophiles.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 7 Tech Support

https://www.benchchem.com/product/b1488185?utm_src=pdf-body
https://www.benchchem.com/product/b1488185?utm_src=pdf-body
https://pdf.benchchem.com/33/Application_Notes_Mechanism_and_Synthetic_Utility_of_Nucleophilic_Substitution_Reactions_on_2_4_Dichloro_5_nitropyridine.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1488185?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Caption: General scheme for Nucleophilic Aromatic Substitution (SNAr) at the C4 position.

Amination: Reaction with primary or secondary amines introduces diverse amino groups, a

common strategy in the synthesis of kinase inhibitors and other pharmacologically active

molecules.

Thiolation: Reaction with thiols or thiolates yields thioethers, which are precursors for

sulfoxides and sulfones.

Alkoxylation/Aryloxylation: Substitution with other alkoxides or phenoxides can be used to

modulate the electronic and steric properties of the molecule.

Reduction of the Nitro Group
The nitro group can be selectively reduced to an amine using standard conditions (e.g., H₂,

Pd/C; or SnCl₂, HCl). This unmasks a nucleophilic amino group at the C5 position, opening up

a new avenue for functionalization, such as amide bond formation or diazotization reactions.

This transformation is critical for building complex heterocyclic systems used in drug discovery.

Safety and Handling
As with any substituted nitropyridine, 4-Chloro-2-methoxy-5-nitropyridine should be handled

with care. While a specific Safety Data Sheet (SDS) for this exact CAS number is not widely

published, data from close structural isomers (like 2-Chloro-4-methoxy-5-nitropyridine) provides

a reliable basis for hazard assessment.

Hazard Class: Expected to be classified as an irritant.[5]

Health Hazards:

Causes skin irritation (H315).[5]

Causes serious eye irritation (H319).[5]

May cause respiratory irritation (H335).[5]

Recommended Laboratory Practices
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Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety

glasses with side shields or goggles, and a lab coat.

Handling: Handle only in a well-ventilated area, preferably within a chemical fume hood, to

avoid inhalation of dust or vapors. Avoid contact with skin, eyes, and clothing.

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from

incompatible materials such as strong oxidizing agents and strong bases.

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion
4-Chloro-2-methoxy-5-nitropyridine stands out as a highly functionalized and synthetically

useful building block. Its defined regiochemical properties allow for predictable transformations,

primarily through nucleophilic aromatic substitution at the C4-chloro position and chemical

modification of the C5-nitro group. A sound understanding of its synthesis, reactivity, and

handling is essential for leveraging its full potential in the design and development of novel

pharmaceuticals, agrochemicals, and other advanced materials.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1488185#4-chloro-2-methoxy-5-nitropyridine-cas-
number]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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